molecular formula I B1218956 Iridium CAS No. 7439-88-5

Iridium

Cat. No.: B1218956
CAS No.: 7439-88-5
M. Wt: 192.22 g/mol
InChI Key: GKOZUEZYRPOHIO-UHFFFAOYSA-N
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Description

Iridium is a chemical element with the symbol Ir and atomic number 77. It is a member of the platinum group metals and is known for its remarkable properties, including high density, corrosion resistance, and high melting point. This compound is a silvery-white metal that is hard and brittle, making it challenging to work with. It was discovered in 1803 by Smithson Tennant and named after the Greek goddess Iris due to the colorful nature of its compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iridium is typically obtained as a by-product of nickel and copper mining. The extraction process involves several steps, including:

    Alloy Fragmentation: Breaking down this compound-containing alloys.

    Molten Acid Leaching: Using molten acids to dissolve this compound.

    Molten Salt Chlorination: Chlorinating the molten salt to extract this compound.

    Pressurized Chlorination: Applying pressure to chlorinate this compound.

    Electrochemical Dissolution: Using electrochemical methods to dissolve this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the purification of platinum ores. The process involves:

Chemical Reactions Analysis

Iridium undergoes various chemical reactions, including:

    Oxidation: this compound can form oxides such as this compound dioxide (IrO₂) and this compound tetroxide (IrO₄). These reactions typically occur at high temperatures.

    Reduction: this compound can be reduced from its oxides to its metallic form using hydrogen gas.

    Substitution: this compound forms numerous coordination complexes, often involving ligands such as carbon monoxide, phosphines, and halides.

Major Products:

Mechanism of Action

Iridium shares similarities with other platinum group metals, such as platinum and osmium. it has unique properties that set it apart:

    Platinum: Like this compound, platinum is used in catalytic applications and anticancer treatments.

    Osmium: Osmium is the densest naturally occurring element and shares some chemical properties with this compound. Both elements form similar oxides and coordination complexes.

Comparison with Similar Compounds

  • Platinum (Pt)
  • Osmium (Os)
  • Rhodium (Rh)
  • Ruthenium (Ru)

Iridium’s unique combination of properties makes it an invaluable element in various scientific and industrial applications.

Biological Activity

Iridium, a transition metal belonging to the platinum group, has gained significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the various biological activities of this compound compounds, focusing on their anticancer properties, antibacterial effects, and mechanisms of action.

Overview of this compound Compounds

This compound is primarily found in the form of this compound(III) complexes, which have been synthesized for various applications, including drug development. These complexes exhibit unique properties due to their ability to interact with biological molecules such as DNA, proteins, and cellular membranes.

Anticancer Activity

Numerous studies have demonstrated that this compound complexes possess potent anticancer activities against various cancer cell lines. The mechanisms through which these compounds exert their effects are multifaceted and include the induction of reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis.

Case Studies

  • Cyclometallated this compound(III) Complexes : One study highlighted the anticancer activity of a specific this compound(III) complex against ovarian cancer cells (A2780). This complex induced mitochondrial membrane hyperpolarization and increased ROS production, leading to apoptosis in treated cells .
  • Phosphorescent this compound(III) Complexes : Another investigation focused on ten phosphorescent cyclometalated this compound(III) complexes containing 2,2'-bipyridine derivatives. These complexes showed significant cytotoxicity against A549 lung cancer cells and demonstrated mechanisms involving mitochondrial accumulation and subsequent cell death pathways .
  • Structural Modifications : Research has indicated that modifying the ligands attached to this compound can enhance its anticancer efficacy. For instance, the introduction of fluorine atoms in cyclometallated complexes significantly improved their activity against cisplatin-resistant cancer cells .

Antibacterial Activity

This compound compounds also exhibit notable antibacterial properties. A study reported that a specific cyclometallated this compound(III) complex effectively inhibited the growth of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong bactericidal activity .

The antibacterial mechanisms of this compound complexes are believed to involve:

  • DNA Interaction : Some this compound complexes can intercalate with DNA, disrupting replication and transcription processes.
  • Membrane Penetration : The lipophilicity of certain this compound complexes facilitates their penetration into bacterial cell membranes, leading to cytotoxic effects .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and mechanisms associated with various this compound complexes:

This compound Complex Target Cells Activity Type Mechanism
Cyclometallated Ir(III)A2780 (Ovarian Cancer)AnticancerMitochondrial dysfunction, ROS production
Phosphorescent Ir(III)A549 (Lung Cancer)AnticancerMitochondrial accumulation, apoptosis induction
Cyclometallated Ir(III)Staphylococcus aureusAntibacterialDNA intercalation, membrane disruption

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for characterizing iridium oxide (IrO₂) nanostructures?

Answer:

  • Key methods : High-resolution transmission electron microscopy (HR-TEM) for crystallinity analysis, X-ray absorption fine structure (XAFS) for local atomic coordination, and X-ray diffraction (XRD) for phase identification.
  • Methodological considerations :
    • For XAFS, ensure data acquisition over a wide k-range (8–18 Å⁻¹) to resolve Ir–Ir distances and oxidation states .
    • Use Rietveld refinement in XRD to distinguish amorphous vs. crystalline IrO₂ phases, as amorphous structures lack long-range order but show broad diffraction peaks .
  • Contradiction note : TEM may underestimate particle aggregation due to beam-induced damage, while XAFS provides bulk-averaged data, requiring complementary use .

Q. How can researchers optimize the synthesis of this compound nanoparticles for catalytic studies?

Answer:

  • Approach : Sol-gel methods with citrate reduction yield nanoparticles with controlled size (2–5 nm).
  • Critical parameters :
    • pH control (8–10) to stabilize colloidal suspensions.
    • Post-annealing in O₂ at 300–400°C to achieve phase-pure IrO₂ .
  • Validation : Pair dynamic light scattering (DLS) with TEM to confirm size distribution and avoid aggregation artifacts.

Advanced Research Questions

Q. Why does amorphous IrOx exhibit higher oxygen evolution reaction (OER) activity than crystalline IrO₂?

Answer:

  • Hypotheses :
    • Amorphous structures provide more defect sites and unsaturated coordination, enhancing water adsorption .
    • Flexible bonding geometries reduce overpotential for O–O coupling.
  • Experimental validation :
    • Use operando XAFS to monitor Ir oxidation state changes during OER.
    • Compare cyclic voltammetry (CV) profiles of amorphous vs. crystalline samples under identical pH and potential conditions .
  • Data contradiction : DFT simulations (e.g., B3LYP hybrid functional) may overestimate stability of crystalline phases due to incomplete treatment of electron correlation; cross-validate with experimental XPS binding energies .

Q. How do this compound-based catalysts degrade under prolonged electrochemical stress?

Answer :

  • Degradation pathways :
    • Ir dissolution via oxidation to Ir³⁺/Ir⁴⁺ species.
    • Aggregation of nanoparticles under high potentials.
  • Methodology :
    • Accelerated aging tests : Apply 1.6–2.0 V vs. RHE for 100+ cycles, monitoring CV hysteresis and impedance spectroscopy.
    • Post-mortem analysis : Use scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to map Ir distribution on electrodes .
  • Contradiction resolution : Discrepancies between in-situ XAFS (bulk-sensitive) and ex-situ TEM (surface-sensitive) data require multi-scale modeling to reconcile dissolution mechanisms .

Q. Methodological Guidance for Addressing Data Contradictions

Contradiction Type Example Resolution Strategy References
Structural vs. electronic propertiesXRD shows crystalline IrO₂, but XAFS suggests disordered bonding.Use pair distribution function (PDF) analysis to probe short-range order.
Computational vs. experimental bandgapsDFT predicts metallic behavior, but optical spectroscopy indicates a bandgap.Apply GW approximation or hybrid functionals (e.g., HSE06) to improve bandgap accuracy.

Q. Computational Design for this compound Complexes

Q. What density functional theory (DFT) protocols are optimal for modeling this compound redox behavior?

Answer :

  • Functional selection :
    • Use PBE-GGA for structural optimization (low computational cost).
    • Apply hybrid functionals (B3LYP or PBE0) for redox potential calculations to include exact exchange .
  • Basis sets : Employ Stuttgart-Dresden effective core potentials (ECPs) for Ir to account for relativistic effects .
  • Validation : Compare calculated vs. experimental XANES spectra to assess model accuracy .

Q. Experimental Design Checklist

Feasibility : Ensure access to synchrotron facilities for XAFS or operando measurements.

Reproducibility : Document annealing temperatures (±5°C) and electrochemical protocols (e.g., scan rates) per MIAPE guidelines .

Ethical compliance : Adhere to hazardous material protocols for Ir precursor handling (e.g., IrCl₃ toxicity) .

Properties

IUPAC Name

iridium
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InChI

InChI=1S/Ir
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InChI Key

GKOZUEZYRPOHIO-UHFFFAOYSA-N
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Canonical SMILES

[Ir]
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Molecular Formula

Ir
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DSSTOX Substance ID

DTXSID0064674
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Molecular Weight

192.22 g/mol
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Physical Description

Liquid, Other Solid, Silver-white metal; [Hawley]
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Boiling Point

4,428 °C
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Density

22.42 at 17 °C
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Vapor Pressure

0.467 Pa at melting point
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Color/Form

Silver-white, face-centered cubic lattice

CAS No.

7439-88-5, 22542-08-1
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Melting Point

2,446 °C
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